(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a phenylethylamine moiety, and an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the corresponding dimethoxyphenyl intermediate.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the acrylamide derivative.
Thioamide Formation: The acrylamide derivative is further reacted with a thioamide reagent to introduce the carbonothioyl group.
Final Coupling: The final step involves coupling the thioamide derivative with 1-phenylethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the acrylamide and thioamide functionalities.
3-(3,4-Dimethoxyphenyl)propionic acid: Contains the dimethoxyphenyl group but has a different backbone structure.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenylethylcarbamothioyl)prop-2-enamide |
InChI |
InChI=1S/C20H22N2O3S/c1-14(16-7-5-4-6-8-16)21-20(26)22-19(23)12-10-15-9-11-17(24-2)18(13-15)25-3/h4-14H,1-3H3,(H2,21,22,23,26)/b12-10+ |
InChI Key |
YWVVVRDJIQPFFF-ZRDIBKRKSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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